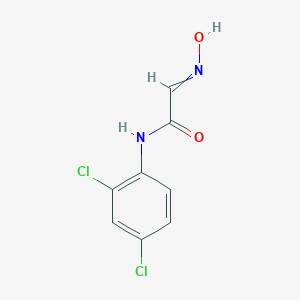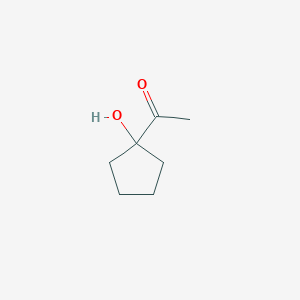
1-(1-Hydroxycyclopentyl)ethanone
Übersicht
Beschreibung
1-(1-Hydroxycyclopentyl)ethanone is a chemical compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da .
Molecular Structure Analysis
The molecular structure of 1-(1-Hydroxycyclopentyl)ethanone contains a total of 21 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 ketone (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
The chemical reactions involving 1-(1-Hydroxycyclopentyl)ethanone are not extensively documented in the literature. More research is needed to fully understand its reactivity and potential applications .Physical And Chemical Properties Analysis
1-(1-Hydroxycyclopentyl)ethanone has a molecular weight of 128.16898 g/mol . It has a density of 1.0487 g/cm3 at 0 °C, a melting point of 72-73 °C, and a boiling point under specific conditions .Wissenschaftliche Forschungsanwendungen
Hydroxychloroquine Synthesis
- Application Summary : “1-(1-Hydroxy-cyclopentyl)-ethanone” could potentially be used in the synthesis of pharmaceuticals such as Hydroxychloroquine .
- Method of Application : The specific method of application in this context would involve chemical synthesis, likely involving reactions such as hydroxylation, chlorination, and possibly others .
- Results or Outcomes : The outcome of this application would be the production of Hydroxychloroquine, a medication used to prevent and treat malaria, rheumatoid arthritis, lupus, and porphyria cutanea tarda .
Ketamine Synthesis
- Application Summary : “1-(1-Hydroxy-cyclopentyl)-ethanone” could potentially be used in the synthesis of pharmaceuticals such as Ketamine .
- Method of Application : The specific method of application in this context would involve chemical synthesis, likely involving reactions such as hydroxylation, imination, and thermolysis .
- Results or Outcomes : The outcome of this application would be the production of Ketamine, a medication primarily used for starting and maintaining anesthesia .
Synthesis of Other Chemical Compounds
- Application Summary : “1-(1-Hydroxy-cyclopentyl)-ethanone” could potentially be used in the synthesis of other chemical compounds .
- Method of Application : The specific method of application in this context would involve chemical synthesis, likely involving reactions such as chlorination, bromination, and amination .
- Results or Outcomes : The outcome of this application would be the production of various chemical compounds, which could have a wide range of uses in different fields .
Safety And Hazards
The safety data sheet for 1-(1-Hydroxycyclopentyl)ethanone indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
1-(1-hydroxycyclopentyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)7(9)4-2-3-5-7/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCCLRAOJRADOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339839 | |
| Record name | 1-(1-Hydroxycyclopentyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxycyclopentyl)ethanone | |
CAS RN |
17160-89-3 | |
| Record name | 1-(1-Hydroxycyclopentyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




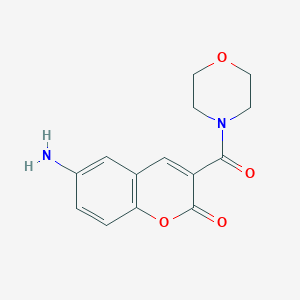
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
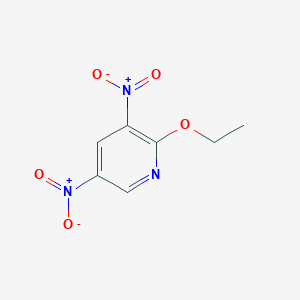

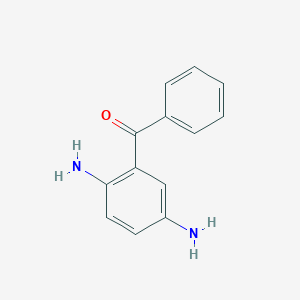
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
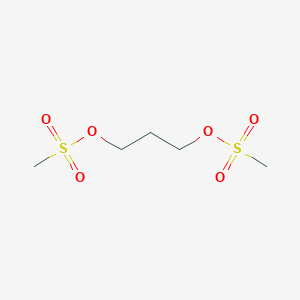


![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)


